molecular formula C12H14BrNO3 B169040 N-Boc-2-amino-5-bromobenzaldehyde CAS No. 199273-16-0

N-Boc-2-amino-5-bromobenzaldehyde

Cat. No.: B169040
CAS No.: 199273-16-0
M. Wt: 300.15 g/mol
InChI Key: BEFGBAVTKUUICF-UHFFFAOYSA-N
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Description

N-Boc-2-amino-5-bromobenzaldehyde is a chemical compound with the molecular formula C12H14BrNO3. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a bromine atom and an aldehyde group attached to a benzene ring, along with a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-amino-5-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-amino-benzaldehyde followed by the protection of the amino group with a Boc group. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-amino-5-bromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Boc-2-amino-5-bromobenzaldehyde is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of enzyme inhibitors and other bioactive compounds.

    Medicine: As a building block in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-2-amino-5-bromobenzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and aldehyde groups, as well as the steric protection provided by the Boc group. These factors facilitate selective reactions at specific sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-2-amino-5-bromobenzaldehyde is unique due to its combination of functional groups, which provide a balance of reactivity and selectivity. The Boc protection allows for controlled reactions, making it a valuable intermediate in complex synthetic pathways .

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGBAVTKUUICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596300
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199273-16-0
Record name tert-Butyl (4-bromo-2-formylphenyl)carbamatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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